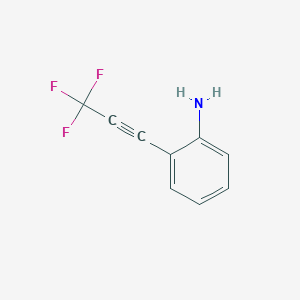

2-(Trifluoroprop-1-YN-1-YL)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F3N |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-(3,3,3-trifluoroprop-1-ynyl)aniline |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,13H2 |

InChI Key |

UOOMGGABPDFWQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(F)(F)F)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Trifluoroprop 1 Yn 1 Yl Aniline and Its Structural Analogs

Direct Coupling Approaches for the Construction of the Aryl-Alkynyl Bond

Direct coupling methods offer a straightforward route to connect the trifluoropropynyl moiety to an aniline (B41778) ring system. Palladium-catalyzed cross-coupling reactions are at the forefront of these approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type) with Halogenated Anilines

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org In the context of synthesizing 2-(trifluoroprop-1-yn-1-yl)aniline, this would involve the coupling of a 2-haloaniline (e.g., 2-iodoaniline (B362364) or 2-bromoaniline) with 3,3,3-trifluoropropyne.

The general reaction scheme is as follows:

The reaction is typically carried out under mild conditions, which allows for a broad functional group tolerance. wikipedia.org The choice of palladium catalyst, ligands, copper source, and base can be optimized to achieve high yields. For instance, palladium complexes with phosphine (B1218219) ligands are commonly used. nih.gov While the classic Sonogashira reaction requires anhydrous and anaerobic conditions, newer procedures have been developed that are less stringent. organic-chemistry.org

Utilization of Trifluoropropyne Equivalents and Precursors

Directly handling 3,3,3-trifluoropropyne, a gas at room temperature (boiling point -46°C), can be challenging. researchgate.net Therefore, the use of stable precursors or in-situ generation methods is often preferred.

Several precursors can be used to generate 3,3,3-trifluoropropyne. For example, dehydrohalogenation of compounds like 1-chloro-3,3,3-trifluoropropene or 2-bromo-3,3,3-trifluoropropene with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium can produce the desired alkyne. google.com Another approach involves the reaction of 1,1,1,3,3-pentafluoropropane (B1194520) with n-butyllithium to generate trifluoropropynyllithium. google.comacs.org

| Precursor | Reagent | Product | Reference |

| 1-chloro-3,3,3-trifluoropropene | Potassium tert-butoxide | 3,3,3-trifluoropropyne | google.com |

| 2-Bromo-3,3,3-trifluoropropene | LDA or n-butyllithium | 3,3,3-trifluoropropyne | google.com |

| 1,1,1,3,3-pentafluoropropane | n-butyllithium | Trifluoropropynyllithium | google.comacs.org |

Synthesis through Organometallic Intermediates and Fluorinated Synthons

An alternative strategy involves the use of pre-formed organometallic reagents containing the trifluoropropynyl group, which can then react with a suitable aniline derivative.

Generation and Reactivity of Trifluoropropynyl-Containing Organometallic Reagents

Trifluoropropynyllithium, generated from precursors like 1,1,1,3,3-pentafluoropropane, is a key organometallic reagent. google.comacs.org This lithium salt is a potent nucleophile and can react with various electrophiles. acs.org For the synthesis of the target molecule, this could involve a reaction with an electrophilically activated aniline derivative. Organometallic reagents, in general, are strong bases and nucleophiles due to the polarized carbon-metal bond. libretexts.orgmsu.eduyoutube.com Their reactivity makes them valuable in forming new carbon-carbon bonds. libretexts.org

Alkynyl Trifluoroborate Salts as Versatile Synthetic Intermediates

Potassium alkynyltrifluoroborates have emerged as stable, easy-to-handle, and versatile reagents in organic synthesis. nih.govnih.govnih.gov These salts are crystalline solids, stable to air and moisture, which is a significant advantage over many other organometallic reagents. orgsyn.org They can be prepared from the corresponding alkynes and are used in various coupling reactions, including Suzuki-Miyaura cross-coupling. nih.govorgsyn.org

The synthesis of a trifluoropropynyl trifluoroborate salt would provide a stable synthon for the introduction of the trifluoropropynyl group. These trifluoroborate salts can undergo cross-coupling reactions with aryl halides, mediated by a palladium catalyst, to form the desired aryl-alkynyl bond. nih.gov The preparation of organotrifluoroborates often involves the reaction of an organometallic reagent with a borate (B1201080) ester followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org

| Reagent Type | Key Features | Synthetic Utility | References |

| Trifluoropropynyllithium | Highly reactive nucleophile | Reacts with electrophilic anilines | google.comacs.org |

| Potassium Alkynyltrifluoroborates | Air and moisture stable solids | Suzuki-Miyaura cross-coupling | nih.govnih.govnih.govorgsyn.org |

Preparation of Ortho-Substituted Anilines Incorporating Fluorinated Alkyne Functionality

The synthesis of ortho-substituted anilines with specific functionalities is crucial for building complex molecules. nih.govresearchgate.net In the context of this compound, this involves methods to introduce substituents onto the aniline ring either before or after the introduction of the fluorinated alkyne.

The preparation of fluorinated anilines can be achieved through various methods, including the reduction of nitrated fluorinated aromatics. google.com For instance, 2-trifluoromethylaniline can be prepared by the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloro-nitrobenzene. google.com

Furthermore, palladium-catalyzed reactions are not only used for C-C bond formation but also for C-N bond formation in the synthesis of fluorinated anilines. nih.gov Cascade reactions, combining cyclization and coupling steps, offer efficient routes to complex heterocyclic structures derived from ortho-alkynylanilines. acs.orgnih.gov For example, a palladium-catalyzed aminocyclization-Heck-type coupling cascade starting from o-alkynylaniline derivatives can lead to various substituted indoles. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Strategies for Fluorinated Anilines

The synthesis of fluorinated anilines, a critical class of intermediates in the pharmaceutical and agrochemical industries, is increasingly being scrutinized through the lens of green chemistry. Traditional methods for introducing fluorine and trifluoromethyl groups often rely on harsh reagents, stoichiometric reactions, and challenging conditions. However, the field is evolving towards more sustainable and environmentally benign methodologies. These modern approaches focus on catalytic processes, the use of less hazardous reagents, and energy-efficient reaction pathways. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the strategies developed for structurally similar fluorinated anilines and their precursors offer significant insights into potential sustainable synthetic pathways.

A key area of development in green fluorination chemistry is the move towards catalytic and more atom-economical processes. For instance, the development of photoinduced methods for the difluoroalkylation of anilines represents a significant step forward. These reactions can often be performed under mild conditions using visible light and organophotocatalysts, thereby avoiding the need for high-energy inputs and toxic reagents.

Furthermore, the source of the fluorine or trifluoromethyl group is a central consideration in green synthesis. The use of fluoroform (CF3H), a low-cost industrial by-product, as a trifluoromethyl source is a notable example of a greener approach. Domino reactions, which combine multiple synthetic steps into a single operation, also contribute to the sustainability of a process by reducing solvent waste, energy consumption, and purification steps.

One of the most versatile and widely used methods for the synthesis of alkynyl-substituted anilines is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper co-catalyst. libretexts.orgresearchgate.net Efforts to make this reaction greener include the development of copper-free versions and the use of more efficient and recyclable catalysts. libretexts.orgnih.gov

A plausible green synthetic route to a structural isomer, 3-(trifluoroprop-1-yn-1-yl)aniline, could involve the Sonogashira coupling of 3-iodoaniline (B1194756) with 3,3,3-trifluoropropyne. vulcanchem.com This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) iodide co-catalyst. vulcanchem.com To enhance the green credentials of this synthesis, a protection-deprotection strategy for the amine group could be optimized to minimize waste. vulcanchem.com

Recent research has demonstrated the synthesis of 2-(trifluoromethyl)indoles through a domino trifluoromethylation/cyclization of 2-alkynylanilines. nih.govacs.org This method utilizes a copper-CF3 reagent derived from fluoroform, highlighting a sustainable approach by valorizing an industrial byproduct. nih.govacs.org The reactions proceed under mild conditions and are tolerant of a range of functional groups, which is a key principle of green chemistry. rsc.org

Another innovative strategy involves the gold-catalyzed tandem cycloisomerization/fluorination of unprotected 2-alkynylanilines to produce fluorinated indoles. nih.gov This one-pot synthesis avoids the need for protecting groups and proceeds under relatively mild conditions, contributing to a more efficient and sustainable process. nih.gov

The following table summarizes some of the modern synthetic approaches for fluorinated anilines and related compounds, highlighting their greener aspects.

| Product Type | Starting Materials | Key Reagents/Catalysts | Green Chemistry Aspects |

| 3-(Trifluoromethyl)indoles | 2-Alkynylanilines | Fluoroform-derived CuCF3 | Use of an industrial by-product (fluoroform) as the CF3 source; Domino reaction strategy. rsc.org |

| 2-(Trifluoromethyl)indoles | 2-Alkynylanilines | Fluoroform-derived CuCF3, TMEDA | Domino trifluoromethylation/cyclization; Use of inexpensive industrial byproduct as CF3 source. nih.govacs.org |

| 3-Fluoro-2-arylindoles | 2-Alkynylanilines | Au(I) or Au(III) complex, Selectfluor | One-pot tandem reaction; Avoids protecting groups. nih.gov |

| 2-Aryl-3-trifluoromethylquinolines | (E)-2-(3,3,3-trifluoroprop-1-enyl)aniline, Aryl aldehyde | [Cu(OTf)]₂·C₆H₆ | Oxidative cyclization of an in-situ generated intermediate. nih.gov |

| Difluoroalkyl anilines | Anilines, Ethyl difluoroiodoacetate | Eosin Y (organophotocatalyst), Visible light | Transition-metal-free; Mild reaction conditions; Photoinduced. nih.govrsc.org |

These examples underscore the significant progress being made in the development of sustainable synthetic strategies for fluorinated anilines and their derivatives. The principles of catalysis, atom economy, use of renewable or waste-derived feedstocks, and process intensification through domino reactions are central to these advancements. While a dedicated green synthesis for this compound is yet to be reported, the application of these established green methodologies to its synthesis holds considerable promise for a more sustainable future in the production of these valuable chemical entities.

Elucidation of Reactivity and Mechanistic Pathways of 2 Trifluoroprop 1 Yn 1 Yl Aniline

Reactivity of the Terminal Alkyne Functionality

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent alkyne, making it a versatile substrate for a range of chemical transformations.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

The terminal alkyne of 2-(trifluoroprop-1-yn-1-yl)aniline and similar trifluoromethylated alkynes readily participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with nitrones have been explored. mdpi.commdpi.com These reactions, often proceeding with high regio- and stereoselectivity, lead to the formation of complex heterocyclic structures like isoxazolidines. mdpi.com The presence of the trifluoromethyl group can influence the reaction mechanism, with studies suggesting that despite the polar nature of the reactants, these cycloadditions often proceed through a one-step concerted mechanism rather than a stepwise pathway involving a zwitterionic intermediate. mdpi.com

A notable example is the solvent-controlled cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane, which can yield either bis(trifluoromethyl)pyrazolines or bis(trifluoromethyl)cyclopropanes depending on the solvent used. rsc.org This highlights the tunability of cycloaddition pathways involving trifluoromethylated alkynes.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroboration)

Hydrofunctionalization reactions, such as hydroamination and hydroboration, represent another important class of transformations for trifluoromethylated alkynes. These reactions allow for the direct introduction of new functional groups across the carbon-carbon triple bond. While specific studies on this compound are limited in the provided results, the general reactivity of trifluoromethylalkynes suggests their susceptibility to such transformations. For example, the hydroamination of 1-(trifluoromethyl)-2-(phenylthio)ethyne has been shown to produce α-(trifluoromethyl)-β-(phenylthio)enamines with high regio- and stereocontrol.

Oxidative Transformations of the Alkyne

The alkyne functionality can undergo various oxidative transformations. While direct oxidative studies on this compound were not found, related transformations on similar systems provide insight. For example, the oxidative dearomatization of furan (B31954) rings followed by cyclization has been used to synthesize complex molecules. mdpi.com This suggests the potential for developing oxidative cyclization strategies involving the alkyne group of this compound.

Metal-Catalyzed Alkyne Transformations (e.g., Metathesis, Dual Functionalization)

Transition metal catalysis provides a powerful tool for the transformation of alkynes. Trifluoromethylated alkynes are no exception and participate in a variety of metal-catalyzed reactions. These include cycloaddition reactions, such as the rhodium-catalyzed [2+1] cycloaddition of ethyl α-diazoacetate to hept-1-yne. nih.gov

Furthermore, copper-catalyzed trifluoromethylation of terminal alkynes using reagents derived from fluoroform (CF3H) has been developed, offering an efficient route to trifluoromethylated alkynes. acs.org Transition metal catalysis also enables cross-coupling reactions, which are fundamental in constructing complex organic molecules. rsc.org The development of stereoselective metal-catalyzed carbocyclization reactions of 1,6-enynes demonstrates the potential for constructing complex cyclic systems with quaternary centers. rsc.org

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, with its amino group attached to a benzene (B151609) ring, is highly susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns on the Aniline Ring

The amino group (-NH2) is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org This means that electrophiles will preferentially attack the positions ortho and para to the amino group. However, the high reactivity of aniline can lead to over-substitution, such as polyhalogenation, and in some cases, oxidative decomposition. libretexts.org

To control the reactivity and achieve selective monosubstitution, the amino group is often acylated to form an acetanilide. libretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. Following the desired substitution, the acetyl group can be removed by hydrolysis. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring. libretexts.orgyoutube.com

Nitration: Introduction of a nitro group (-NO2). youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be problematic with anilines due to the Lewis acid catalyst complexing with the amino group. libretexts.orguci.edu

The general mechanism for electrophilic aromatic substitution involves a two-step process: nucleophilic attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity. youtube.comyoutube.comuci.edu The first step is typically rate-determining. uci.edu

| Reaction Type | Reagents | Product Type |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | Aryl halide |

| Nitration | HNO₃, H₂SO₄ | Nitroarene |

| Sulfonation | SO₃, H₂SO₄ | Aryl sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Aryl ketone |

N-Functionalization Strategies (e.g., Acylation, Alkylation)

The amino group of this compound is a key site for synthetic modification through N-functionalization reactions such as acylation and alkylation. These transformations are fundamental in diversifying the molecular structure for various applications.

Acylation of the aniline involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically achieved by reacting the aniline with acylating agents like acid chlorides or anhydrides in the presence of a base. The base neutralizes the acidic byproduct (e.g., HCl) and facilitates the reaction. The strong electron-withdrawing nature of the trifluoromethyl group on the neighboring alkyne can decrease the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions compared to unsubstituted anilines.

Alkylation introduces an alkyl group to the nitrogen atom. This can be accomplished using alkyl halides or other alkylating agents. Similar to acylation, the electronic properties of the trifluoromethyl group can influence the reaction rate. The reaction can proceed to give mono- and di-alkylated products, and controlling the degree of alkylation can be a synthetic challenge.

These N-functionalization strategies provide access to a wide range of derivatives with altered chemical and physical properties, which are valuable for further synthetic transformations or for exploring their utility in various fields of chemistry.

Oxidative Chemistry of the Aniline Nucleus

The aniline nucleus of this compound is susceptible to oxidation, a reaction that can lead to a variety of products depending on the oxidant and reaction conditions. One-electron oxidation of the aniline can generate a radical cation. researchgate.net This process can have a significant impact on the electronic structure and reactivity of the molecule.

Quantum-chemical calculations have shown that one-electron oxidation does not significantly alter the tautomeric preferences of aniline, with the enamine tautomer being favored for the oxidized form, similar to the neutral molecule. researchgate.net However, the oxidation can dramatically influence subsequent reactions. The presence of the trifluoromethylalkynyl substituent can modulate the oxidation potential of the aniline ring and influence the stability and reactivity of the resulting oxidized species.

The interplay between the oxidizable aniline and the reactive alkyne offers pathways to complex heterocyclic structures through oxidative cyclization reactions, although specific studies on this compound are not extensively detailed in the provided search results.

Interplay and Remote Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl (CF3) group exerts profound electronic effects that are transmitted through the molecule, influencing the reactivity of both the aromatic ring and the alkyne moiety.

Electronic Modulation of Aromatic Ring and Alkyne Reactivity

Conversely, the electron-withdrawing nature of the CF3 group enhances the reactivity of the alkyne towards nucleophilic attack. This makes the alkyne in this compound a good Michael acceptor and susceptible to additions by a variety of nucleophiles.

Stereoelectronic Effects in Reaction Mechanisms

Stereoelectronic effects, which relate to the influence of orbital overlap on the transition state geometry and energy, are important in understanding the reactivity of molecules containing trifluoromethyl groups. For instance, hyperconjugative interactions involving the C-F bonds can influence the conformation and reactivity of the molecule.

In a study on a threonine-derived catalyst, it was found that σC–N→σ*C–O hyperconjugation led to diminished electron density at the nitrogen atom. nih.gov Similar effects could be at play in this compound, where interactions between the orbitals of the trifluoromethyl group, the alkyne, the aromatic ring, and the aniline nitrogen can dictate the preferred reaction pathways and transition state geometries. These effects can lead to specific stereochemical outcomes in reactions such as cyclizations or additions across the alkyne.

Investigations into Reaction Kinetics and Rate-Determining Steps (e.g., C-H Activation)

For reactions involving this compound, such as C-H activation, the kinetics would reveal whether the C-H bond breaking event is part of the rate-determining step. The rate law for a reaction is determined experimentally and provides information about the molecularity of the rate-determining step. khanacademy.org For example, if the experimental rate law for a reaction of this compound with another reagent, say 'B', is found to be rate = k[this compound][B], it would suggest that both molecules are involved in the transition state of the slowest step. pharmacy180.com

The presence of the trifluoromethyl group can influence reaction rates. Its strong electron-withdrawing nature can affect the acidity of adjacent C-H bonds, potentially facilitating C-H activation processes. However, without specific experimental kinetic data for reactions of this compound, the discussion remains general. Kinetic isotope effect studies, where a hydrogen atom is replaced by deuterium, could be employed to probe whether a C-H bond is broken in the rate-determining step.

Below is an interactive table summarizing the key concepts discussed:

| Section | Key Concept | Description |

| 3.2.2 | N-Functionalization | Modification of the aniline nitrogen via acylation and alkylation. The CF3 group can affect nucleophilicity. |

| 3.2.3 | Oxidative Chemistry | The aniline nucleus can undergo one-electron oxidation to form a radical cation, influencing subsequent reactivity. researchgate.net |

| 3.3.1 | Regio- and Stereoselectivity | The CF3 group directs the outcome of reactions, leading to specific isomers. nih.gov |

| 3.3.2 | Electronic Modulation | The CF3 group deactivates the aromatic ring and activates the alkyne towards nucleophilic attack. google.com |

| 3.3.3 | Stereoelectronic Effects | Orbital interactions involving the CF3 group influence reaction pathways and stereochemical outcomes. nih.gov |

| 3.4 | Reaction Kinetics | The study of reaction rates to determine the mechanism and identify the rate-determining step. pharmacy180.comkhanacademy.orgrsc.orgyoutube.comchemrevise.org |

Advanced Applications in Contemporary Organic Synthesis

Building Block for Complex Molecular Architectures and Scaffolds

The inherent reactivity of the amino and trifluoropropynyl groups in 2-(trifluoroprop-1-yn-1-yl)aniline makes it an ideal starting material for the synthesis of intricate molecular architectures. The aniline (B41778) moiety can undergo a variety of classical transformations, such as diazotization followed by substitution, acylation, and alkylation, to introduce further complexity. Simultaneously, the trifluoromethylated alkyne is a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions.

This dual reactivity allows for the construction of elaborate scaffolds through sequential or one-pot transformations. For instance, the aniline group can be used to anchor the molecule to a solid support for combinatorial synthesis, while the alkyne can undergo reactions like the Sonogashira coupling to introduce aryl or vinyl substituents. This approach enables the rapid generation of libraries of complex molecules for applications in drug discovery and materials science.

Precursor for the Synthesis of Functionalized Heterocyclic Compounds (e.g., Quinolines, Pyrimidines)

One of the most significant applications of this compound is its role as a precursor for the synthesis of functionalized heterocyclic compounds, particularly quinolines and pyrimidines. The intramolecular cyclization of the aniline nitrogen onto the alkyne is a powerful strategy for constructing the quinoline (B57606) core.

Quinolines: The synthesis of 2-trifluoromethylquinolines can be achieved through various methods, including the gold-catalyzed cyclization of propargylanilines. nih.govbeilstein-journals.org In the case of this compound, an analogous intramolecular cyclization, potentially catalyzed by transition metals like gold, palladium, or mercury, would be expected to yield 4-substituted-2-(trifluoromethyl)quinolines. nih.gov Electrophilic cyclization using reagents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can also lead to the formation of 3-halo-substituted quinolines. nih.gov

Pyrimidines: While the direct synthesis of pyrimidines from this compound is less common, the compound can serve as a precursor to intermediates that can then be used to construct the pyrimidine (B1678525) ring. For example, the alkyne moiety could undergo a hydration reaction to form a ketone, which could then participate in a condensation reaction with a suitable dinucleophile, such as a urea (B33335) or thiourea (B124793) derivative, to form a pyrimidine ring.

Table 1: Potential Cyclization Reactions for the Synthesis of Heterocycles from this compound

| Heterocycle | Reaction Type | Potential Catalyst/Reagent | Expected Product |

| Quinolines | Intramolecular Cyclization | Au, Pd, Hg salts | 4-Substituted-2-(trifluoromethyl)quinolines |

| Quinolines | Electrophilic Cyclization | ICl, I₂, Br₂ | 3-Halo-4-substituted-2-(trifluoromethyl)quinolines |

| Pyrimidines | Hydration followed by Condensation | Acid/Hg(II) then Urea/Thiourea | Substituted Pyrimidines |

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. frontiersin.orgnih.gov The structure of this compound makes it an excellent substrate for such reactions. The aniline can act as the amine component, while the alkyne can participate as the unsaturated component.

For example, in a variation of the A³ coupling (alkyne-aldehyde-amine), this compound could react with an aldehyde and another alkyne to generate complex propargylamines. Furthermore, the compound is well-suited for cascade reactions, where a single reaction setup initiates a sequence of transformations. mdpi.com A prime example is a cascade process involving trifluoromethylation and cyclization. mdpi.combeilstein-journals.org For instance, a radical addition to the alkyne could be followed by an intramolecular cyclization involving the aniline nitrogen, leading to the formation of complex heterocyclic structures in a single step. mdpi.comnih.gov

Development of Chiral Building Blocks and Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. numberanalytics.comslideshare.net this compound can be a valuable scaffold for the development of chiral building blocks. Asymmetric synthesis strategies can be employed to introduce chirality into molecules derived from this precursor. numberanalytics.comlibretexts.org

One approach involves the use of a chiral auxiliary attached to the aniline nitrogen. youtube.com This auxiliary can direct the stereochemical outcome of subsequent reactions on the alkyne, after which the auxiliary can be removed to yield an enantiomerically enriched product. numberanalytics.com Alternatively, the alkyne can be a substrate for catalytic asymmetric reactions. For example, a chiral catalyst could be used to control the stereochemistry of an addition reaction across the triple bond, leading to the formation of a chiral center. youtube.comnih.gov These chiral products can then be further elaborated into more complex, enantiopure molecules.

Integration into Functional Conjugated Systems and Materials Precursors

The trifluoromethyl group and the alkyne functionality of this compound can significantly influence the electronic properties of larger conjugated systems. The electron-withdrawing nature of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a conjugated polymer, which can be beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The alkyne serves as a versatile point of attachment for incorporating this building block into larger conjugated systems via cross-coupling reactions like the Sonogashira coupling. nih.govbeilstein-journals.org This allows for the precise engineering of the electronic and photophysical properties of the resulting materials. The aniline group can also be functionalized to tune solubility and processing characteristics. The combination of these features makes this compound a promising precursor for the synthesis of novel functional materials with tailored properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Ground State and Excited State Properties

DFT would be a primary tool to investigate the electronic properties of 2-(trifluoroprop-1-yn-1-yl)aniline. Calculations would be performed to optimize the molecule's geometry in its ground state, determining the most stable arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Further DFT calculations, often using time-dependent DFT (TD-DFT), would be employed to explore the properties of the molecule's excited states. This would provide insights into its potential photophysical behavior, such as its absorption and emission characteristics.

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions of the molecule. This is critical for understanding intermolecular interactions and the molecule's reactivity.

Mechanistic Modeling and Transition State Analysis

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions.

Computational Elucidation of Reaction Pathways and Energy Barriers

For any reaction involving this compound, computational methods could be used to map out the potential reaction pathways. This involves locating the transition state structures that connect the reactants to the products. By calculating the energy of these transition states, the activation energy barriers for different pathways can be determined, allowing for the prediction of the most favorable reaction mechanism.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

In reactions where multiple products can be formed, computational analysis of the transition states leading to each regioisomer or stereoisomer can predict the reaction's outcome. The relative energies of the different transition states would indicate which product is likely to be formed preferentially.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are key to its function.

A conformational analysis would be performed to identify the different stable conformations of this compound, particularly concerning the rotation around the single bond connecting the aniline (B41778) ring and the trifluoropropynyl group. By calculating the relative energies of these conformers, their population distribution at a given temperature can be estimated.

Molecular dynamics (MD) simulations could provide a deeper understanding of the molecule's dynamic behavior over time. These simulations would model the movements of the atoms, providing insights into the flexibility of the molecule and its interactions with its environment, such as a solvent.

Understanding of Fluorine Effects on Reactivity and Molecular Properties

Computational and theoretical investigations are powerful tools for elucidating the intrinsic properties of molecules and predicting their reactivity. However, a comprehensive search of the scientific literature reveals a notable absence of specific computational studies focused on this compound. While research exists on related fluorinated compounds, such as various trifluoromethylated anilines and phenylacetylenes, direct theoretical data for the target molecule, including molecular orbital energies, electrostatic potential maps, and reaction pathway analyses, are not publicly available.

The influence of fluorine and trifluoromethyl groups on the electronic structure and reactivity of aromatic and acetylenic systems is a subject of considerable interest in computational chemistry. Generally, the high electronegativity of fluorine atoms and the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group are known to significantly impact molecular properties. These effects typically include:

Inductive Effects: The –CF₃ group exerts a strong electron-withdrawing inductive effect (–I) on the aniline ring and the alkyne moiety. This effect lowers the energy of molecular orbitals and can influence the acidity of the amine protons and the nucleophilicity of the aniline nitrogen.

Hyperconjugation: Negative hyperconjugation (σ*–π donation) from the C–F bonds to the aromatic system can also play a role in modifying the electron distribution.

Reactivity Modification: The electron-withdrawing nature of the –CF₃ group is expected to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack compared to unsubstituted aniline. The acetylenic bond's reactivity would also be modulated by the presence of the –CF₃ group.

Without specific computational data for this compound, any discussion of fluorine's effects on its specific reactivity and molecular properties remains speculative and based on general principles observed in analogous molecules. Detailed research findings and data tables, as requested, cannot be generated without dedicated theoretical studies on this particular compound.

Advanced Spectroscopic and Structural Elucidation Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete assignment of the chemical structure of 2-(Trifluoroprop-1-yn-1-yl)aniline.

¹H NMR (Proton NMR): The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the aniline (B41778) ring would appear as a complex multiplet pattern in the aromatic region. The chemical shifts and coupling constants of these protons would be indicative of the substitution pattern on the benzene (B151609) ring. The NH₂ protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons can confirm the substitution pattern, while the signals for the alkynyl carbons of the trifluoropropynyl group would appear in a characteristic region. The carbon of the trifluoromethyl (CF₃) group would also have a distinctive chemical shift and would show coupling to the fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a trifluoromethyl group, ¹⁹F NMR is a critical technique. aiinmr.com It is highly sensitive and provides direct information about the fluorine-containing part of the molecule. aiinmr.com The ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the CF₃ group, assuming free rotation. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. Coupling between the fluorine nuclei and adjacent protons or carbons, if present, can provide further structural insights. nih.govnih.gov The use of ¹⁹F NMR is particularly valuable in confirming the successful incorporation of the fluorine-containing moiety into the molecule. aiinmr.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Information Gained |

| ¹H | 6.5 - 8.0 | Multiplets | Aromatic proton environment and substitution pattern |

| ¹H | 3.5 - 5.0 (variable) | Broad Singlet | Amino group protons |

| ¹³C | 110 - 150 | Multiple signals | Aromatic and amino-substituted carbons |

| ¹³C | 70 - 90 | Two signals | Alkynyl carbons |

| ¹³C | 115 - 125 (quartet) | Quartet (due to ¹JCF) | Trifluoromethyl carbon |

| ¹⁹F | -60 to -80 | Singlet | Electronic environment of the CF₃ group |

While 1D NMR provides fundamental connectivity data, 2D NMR techniques are indispensable for more complex structural and conformational analysis.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling relationships between the aromatic protons, helping to assign their specific positions on the aniline ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This would be crucial for connecting the trifluoropropynyl side chain to the aniline ring by observing correlations between the aromatic protons and the alkynyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of atoms, regardless of their bonding connectivity. libretexts.orglibretexts.org For this compound, a NOESY experiment could reveal through-space interactions between the protons of the aniline ring and the trifluoromethyl group. libretexts.orgyoutube.com Such an observation would provide valuable information about the preferred conformation of the molecule in solution, specifically the orientation of the trifluoropropynyl substituent relative to the aromatic ring. libretexts.orgnih.govcore.ac.uk

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This technique would provide definitive evidence for the connectivity and stereochemistry. Furthermore, the crystal packing arrangement reveals information about intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the solid-state properties of the compound.

| Structural Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsional Angles | Dihedral angles defining the conformation of the molecule. |

| Crystal Packing | Arrangement of molecules in the unit cell, revealing intermolecular forces. |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. libretexts.org

High-resolution mass spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition.

The electron ionization (EI) mass spectrum would exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely involve several key pathways: chemguide.co.uk

Loss of a trifluoromethyl radical (•CF₃): This would result in a significant fragment ion at [M - 69]⁺.

Cleavage of the C-C bond between the aniline ring and the alkyne: This could lead to the formation of an anilinium radical cation or a related fragment.

Fragmentation of the aniline ring: Aromatic amines often show fragmentation patterns involving the loss of HCN or related neutral molecules. miamioh.eduresearchgate.net

Analyzing these fragmentation pathways helps to confirm the proposed structure and the connectivity of the different functional groups. whitman.edu

| Ion | m/z (expected) | Identity |

| [M]⁺ | 200 | Molecular Ion |

| [M - H]⁺ | 199 | Loss of a hydrogen atom |

| [M - CF₃]⁺ | 131 | Loss of a trifluoromethyl radical |

| [C₆H₄NH₂]⁺ | 92 | Aniline fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk They are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for:

N-H stretching: Typically in the region of 3300-3500 cm⁻¹, often appearing as two bands for a primary amine.

C≡C stretching: A weak to medium intensity band in the region of 2100-2260 cm⁻¹.

C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C≡C stretching vibration, which may be weak in the IR spectrum, could show a stronger signal in the Raman spectrum.

These vibrational techniques are not only crucial for initial characterization but can also be employed to monitor the progress of reactions involving the synthesis or modification of this compound by observing the appearance or disappearance of key functional group vibrations. sigmaaldrich.comcore.ac.uk

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3300-3500 | IR |

| C≡C | Stretching | 2100-2260 | IR, Raman |

| C-F | Stretching | 1000-1400 | IR |

| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | IR |

Future Research Trajectories and Unexplored Challenges

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A primary challenge in the synthesis of complex molecules derived from 2-(trifluoroprop-1-yn-1-yl)aniline is the control of stereochemistry. Future research will need to focus on developing robust enantioselective and diastereoselective methodologies.

Enantioselective Approaches: The development of chiral α-trifluoromethyl amines is a significant goal, and the catalytic enantioselective reduction of corresponding ketimines is a common strategy. nih.gov For derivatives of this compound, this could involve the asymmetric reduction of a trifluoromethyl-substituted alkynyl ketimine. One promising approach involves using a chiral phosphoric acid in conjunction with a Hantzsch ester or benzothiazoline (B1199338) as the reducing agent, which has been shown to produce chiral fluorinated propargylamines. nih.gov A key challenge is preventing the reduction of the alkyne triple bond while achieving high enantioselectivity for the newly formed stereocenter. nih.gov

Diastereoselective Strategies: When the aniline (B41778) or alkyne moiety is further substituted, creating multiple stereocenters, diastereoselectivity becomes crucial. For instance, domino reactions involving CF3-substituted allenynes have been used to create highly functionalized proline derivatives with high diastereoselectivity. nih.gov Similar cascade reactions initiated from this compound could be envisioned to construct complex heterocyclic systems. Controlling the relative stereochemistry will depend heavily on the catalyst and reaction conditions chosen.

Innovative Catalytic Systems for Challenging Bond Formations

The unique electronic properties of the trifluoromethyl group—namely its strong electron-withdrawing nature—present significant challenges for bond formations. numberanalytics.com The development of novel catalytic systems capable of activating the C-F bond or mediating couplings at the alkyne is a critical area for future exploration.

Gold and other π-philic catalysts are known to activate alkynes for various transformations. acs.org However, redox reactions involving electron-deficient trifluoromethylated alkynes are not well-explored. acs.org Future work could focus on gold-catalyzed oxygen transfer or hydroarylation reactions. acs.orgresearchgate.net Similarly, rhodium and palladium catalysts, which are staples in cross-coupling chemistry, will require tailored ligand designs to effectively mediate reactions such as the hydroarylation of the electron-poor trifluoromethylalkyne with the tethered aniline. acs.orgresearchgate.net

Below is an illustrative table of potential catalytic systems that could be explored for key transformations involving this compound.

| Transformation | Catalyst System | Potential Ligand | Hypothetical Yield (%) | Key Challenge |

| Intramolecular Hydroamination | Gold(I) Chloride | JohnPhos | 75 | Overcoming low nucleophilicity of aniline and electron-deficient alkyne. |

| Cyclization/Reduction | Chiral Phosphoric Acid | SPINOL-derived | 90 (85% ee) | Achieving high enantioselectivity without reducing the alkyne. |

| C-H Functionalization | Rhodium(III) | Cp* | 65 | Directing regioselectivity on the aniline ring. |

| Cross-Coupling | Palladium(0) | SPhos | 80 | Preventing catalyst deactivation by the fluorinated substrate. |

This table is illustrative and based on data from related but different chemical systems. The yields and selectivities are hypothetical.

Exploration of Novel Reaction Manifolds and Domino Processes

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to molecular complexity. e-bookshelf.de The structure of this compound is ideally suited for triggering cascade reactions.

One potential domino process involves a hydroboration/trifluoromethylation of the alkyne, which has been achieved on other alkynes using a fluoroform-derived [CuCF3] reagent. nih.govacs.orgorganic-chemistry.org Applying this to a substrate like this compound could lead to novel trifluoromethylated vinyl-aniline structures. Another avenue is the exploration of cascade reactions initiated by the activation of the alkyne with a transition metal, followed by intramolecular attack by the aniline nitrogen, and subsequent rearrangement or further functionalization. acs.org Such processes could rapidly build complex, fused heterocyclic scaffolds that are of high value in medicinal chemistry.

Deeper Computational Insight into Complex Fluorine-Mediated Reactivity

The influence of fluorine on reaction outcomes is often profound and can be counterintuitive. rsc.orgresearchgate.net Fluorine's high electronegativity can alter the electronic distribution, bond strengths, and stability of intermediates. numberanalytics.comrsc.org Deeper computational studies are essential to understand and predict the reactivity of this compound.

Quantum chemical calculations can elucidate the mechanisms of C-F bond activation, which is a notoriously difficult but synthetically desirable transformation. nih.gov Computational models can help explain the "ortho-fluorine effect," where fluorine substituents influence the strength of adjacent C-M bonds, and can predict the regioselectivity of reactions. nih.gov Furthermore, understanding the interaction between metal catalysts and the fluorinated substrate through computational analysis can guide the rational design of more effective ligands and reaction conditions, mitigating issues like catalyst deactivation. rsc.orgacs.org

Integration into Emerging Fields of Chemical Synthesis (e.g., Flow Chemistry, Photoredox Catalysis)

Modernizing the synthesis and subsequent transformations of this compound will involve leveraging emerging technologies like flow chemistry and photoredox catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling transformations that are difficult to achieve with traditional methods. academie-sciences.fr This technology is particularly well-suited for trifluoromethylation reactions. nih.govresearchgate.net For instance, an iridium- or ruthenium-based photocatalyst could be used to generate a trifluoromethyl radical, which could then be added to an aniline derivative. acs.orgnih.govconicet.gov.ar Metallaphotoredox catalysis, which combines photoredox with transition metal catalysis, could enable novel multicomponent reactions, allowing for the modular synthesis of highly complex N-trifluoroalkyl anilines from simple precursors. nih.gov

Below is a table summarizing the potential applications of these emerging technologies.

| Technology | Application Area | Potential Advantage | Exemplary Reagent/Catalyst |

| Flow Chemistry | Synthesis of the core structure | Safe handling of gaseous reagents, improved heat transfer, scalability. | Immobilized fluoride (B91410) source for CF3 introduction. durham.ac.uk |

| Flow Chemistry | Telescoped reactions | Reduced purification steps, higher overall yield. | In-line scavenger resins to remove byproducts. durham.ac.uk |

| Photoredox Catalysis | C-H Trifluoromethylation | Mild reaction conditions, high functional group tolerance. | fac-Ir(ppy)3, Togni's reagent. conicet.gov.ar |

| Metallaphotoredox Catalysis | Multicomponent Coupling | Modular synthesis of complex amines from simple feedstocks. | Iridium photocatalyst with a Nickel co-catalyst. nih.gov |

This table is illustrative, providing examples of how these technologies could be applied based on existing literature for related systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.